molecular formula C8H17N B15317463 2,5,5-Trimethylpiperidine CAS No. 73604-53-2

2,5,5-Trimethylpiperidine

Cat. No.: B15317463
CAS No.: 73604-53-2
M. Wt: 127.23 g/mol
InChI Key: KYWACIHIISYYSC-UHFFFAOYSA-N
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Description

2,5,5-Trimethylpiperidine: is a heterocyclic organic compound with the molecular formula C8H17N. It is a derivative of piperidine, characterized by the presence of three methyl groups at the 2nd and 5th positions of the piperidine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5,5-Trimethylpiperidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,5-dimethyl-1,5-hexadiene with ammonia in the presence of a catalyst can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions typically include elevated temperatures and pressures to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,5,5-Trimethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5,5-Trimethylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5,5-trimethylpiperidine involves its interaction with various molecular targets. The nitrogen atom in the piperidine ring can act as a nucleophile, participating in reactions with electrophilic species. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The pathways involved often include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Uniqueness: 2,5,5-Trimethylpiperidine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. This unique structure makes it valuable in the synthesis of specific organic compounds and pharmaceuticals .

Properties

CAS No.

73604-53-2

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

2,5,5-trimethylpiperidine

InChI

InChI=1S/C8H17N/c1-7-4-5-8(2,3)6-9-7/h7,9H,4-6H2,1-3H3

InChI Key

KYWACIHIISYYSC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)(C)C

Origin of Product

United States

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